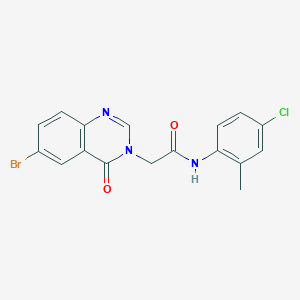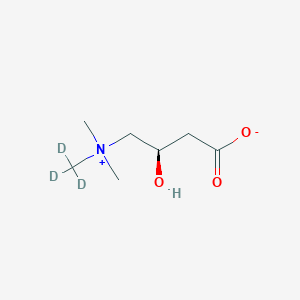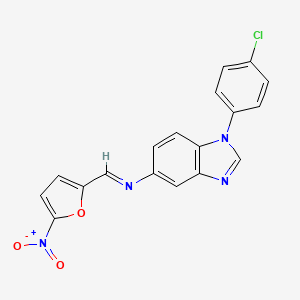
1-(4-Chlorophenyl)-N-((5-nitro-2-furyl)methylidene)-1H-benzimidazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-N-((5-nitro-2-furyl)methylidene)-1H-benzimidazol-5-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole core, which is known for its biological activity, and is substituted with a 4-chlorophenyl group and a 5-nitro-2-furyl group, enhancing its chemical reactivity and potential utility in research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-N-((5-nitro-2-furyl)methylidene)-1H-benzimidazol-5-amine typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chloronitrobenzene.
Addition of 5-Nitro-2-Furyl Group: The 5-nitro-2-furyl group is typically introduced through a condensation reaction with 5-nitro-2-furaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chlorophenyl)-N-((5-nitro-2-furyl)methylidene)-1H-benzimidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo oxidation reactions, particularly at the benzimidazole core, using oxidizing agents like potassium permanganate.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate in an acidic medium.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Reduction: Conversion of the nitro group to an amine group.
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Substitution: Formation of various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-N-((5-nitro-2-furyl)methylidene)-1H-benzimidazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of the benzimidazole core.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of infections and certain types of cancer.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-N-((5-nitro-2-furyl)methylidene)-1H-benzimidazol-5-amine involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to DNA and proteins, disrupting their normal function. The nitro group can undergo reduction to form reactive intermediates that damage cellular components.
Pathways Involved: The compound can induce oxidative stress and apoptosis in cells, leading to cell death. It can also inhibit the synthesis of nucleic acids and proteins, impairing cell growth and proliferation.
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)-N-((5-nitro-2-furyl)methylidene)-1H-benzimidazol-5-amine can be compared with other similar compounds:
Similar Compounds:
Uniqueness: The presence of both the 4-chlorophenyl and 5-nitro-2-furyl groups in the same molecule provides unique reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable subject for research.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
853407-20-2 |
|---|---|
Formule moléculaire |
C18H11ClN4O3 |
Poids moléculaire |
366.8 g/mol |
Nom IUPAC |
N-[1-(4-chlorophenyl)benzimidazol-5-yl]-1-(5-nitrofuran-2-yl)methanimine |
InChI |
InChI=1S/C18H11ClN4O3/c19-12-1-4-14(5-2-12)22-11-21-16-9-13(3-7-17(16)22)20-10-15-6-8-18(26-15)23(24)25/h1-11H |
Clé InChI |
RNVJPLKRWLUIOG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C=NC3=C2C=CC(=C3)N=CC4=CC=C(O4)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


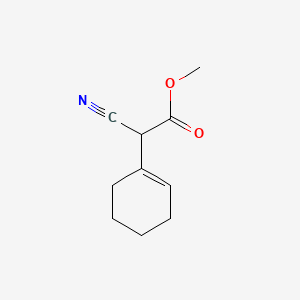

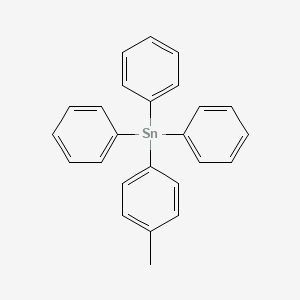
![6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B15074534.png)

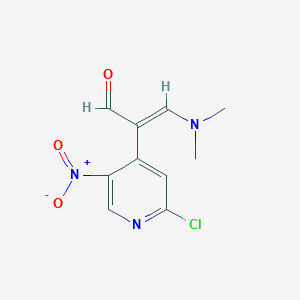
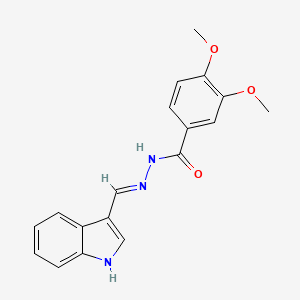

![N-[4-(Heptafluoropropyl)phenyl]acetamide](/img/structure/B15074562.png)

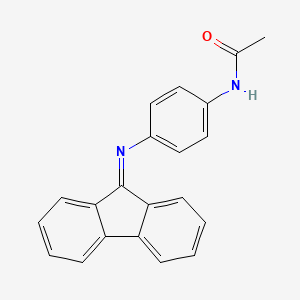
![(13S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B15074591.png)
